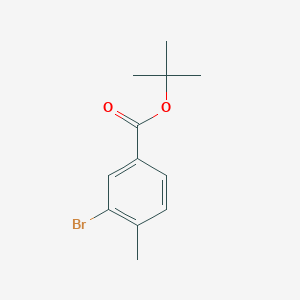

叔丁基3-溴-4-甲基苯甲酸酯

概述

描述

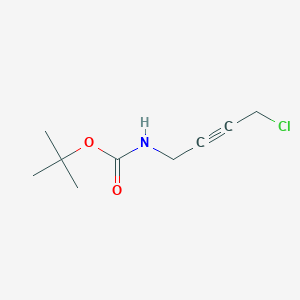

Tert-butyl 3-bromo-4-methylbenzoate is a chemical compound that is related to various tert-butyl benzoate derivatives. These derivatives are often used in organic synthesis and have been studied for their reactivity and potential applications in different chemical reactions. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule.

Synthesis Analysis

The synthesis of tert-butyl benzoate derivatives can involve various strategies. For instance, tert-butyl peroxybenzoate (TBPB) has been used as a methyl source and radical initiator in the direct α-methylation of 1,3-dicarbonyl compounds, providing a route to α-methyl derivatives . Additionally, bismuth-based cyclic synthesis has been employed to create 3,5-di-tert-butyl-4-hydroxybenzoic acid, which involves C-H bond activation and CO2 insertion chemistry . Electrochemical reduction in the presence of carbon dioxide has also been used to mediate aryl radical cyclization with alkyne, followed by tandem carboxylation, using methyl 4-tert-butylbenzoate .

Molecular Structure Analysis

The molecular structure of tert-butyl benzoate derivatives can be complex, with the potential for various electronic and steric effects due to substituents on the benzene ring. For example, the structure of tert-butyl aroylperbenzoates has been studied using laser flash photolysis (LFP), revealing insights into the kinetics of their singlet and triplet states and the corresponding aroylphenyl radicals . The presence of tert-butyl groups can influence the stability and reactivity of these radicals.

Chemical Reactions Analysis

Tert-butyl benzoate derivatives participate in a range of chemical reactions. TBPB has been used to mediate the formation of 3-alkylated quinolines from N-propargylamines via a cascade radical addition/cyclization reaction . Aryl radical cyclization with alkyne followed by tandem carboxylation has been achieved in the presence of carbon dioxide using methyl 4-tert-butylbenzoate . These reactions demonstrate the versatility of tert-butyl benzoate derivatives in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl benzoate derivatives are influenced by the tert-butyl group and other substituents on the benzene ring. The steric bulk of the tert-butyl group can affect the solubility, boiling point, and melting point of the compound. The electronic effects of substituents can alter the acidity, basicity, and reactivity of the benzoate moiety. For example, the synthesis of hydrazide-hydrazones of 4-tert-butylbenzoic acid has shown promising antibacterial activity against Bacillus spp., indicating the potential biological applications of these compounds .

科学研究应用

合成和化学反应

相关化合物的合成

叔丁基3-溴-4-甲基苯甲酸酯用于合成相关的化学化合物。例如,通过用溴在乙酸中处理2,6-二叔丁基-4-甲基苯酚,合成了一种衍生物3,5-二叔丁基-4-羟基苯甲酸,总收率为63.7% (Lai Yi, 2003).

促进化学反应

叔丁基过苯甲酸酯是一种相关化合物,在均相条件下,它作为苯醌在苯甲胺和丙烯酸丁酯之间的富士原-守谷反应中的替代物,通过加入Cu(OAc)2作为助催化剂进一步增强 (Xinzhu Liu, K. K. Hii, 2011).

化学性质和行为

研究化学行为

对叔丁基芳酰过苯甲酸酯(与叔丁基3-溴-4-甲基苯甲酸酯密切相关)的研究提供了在激光闪光光解下其化学行为的见解。这些研究揭示了它们的单线态和三线态的动力学,以及芳酰苯基自由基的行为 (B. S. and D. Neckers, 2004).

研究空间位阻效应

已经研究了与叔丁基3-溴-4-甲基苯甲酸酯在结构上相似的叔丁基苯甲酸中的空间位阻效应和空间位阻对共振的影响。这些研究的重点是了解叔丁基对化合物化学性质的影响 (J. Kulhanek et al., 1999).

材料科学中的应用

- 金属配合物的合成:研究包括在合成金属配合物中使用相关化合物。例如,使用与叔丁基3-溴-4-甲基苯甲酸酯在结构上相关的化合物制备了席夫碱前配体,从而产生了具有不同金属原子排列和核数的各种化合物 (Munendra Yadav et al., 2015).

热学性质

- 热分解研究:研究了叔丁基过氧化苯甲酸酯(一种相关化合物)的热分解特性,以了解其在不同条件下的稳定性和反应。这项研究对于评估此类化合物的安全性和处理至关重要 (J. Jiang et al., 2019).

安全和危害

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . It’s important to avoid ingestion and inhalation of the compound . It should be kept away from open flames, hot surfaces, and sources of ignition . Only non-sparking tools should be used when handling the compound .

属性

IUPAC Name |

tert-butyl 3-bromo-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-8-5-6-9(7-10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOLYFYFBRHPQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20476526 | |

| Record name | t-butyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-bromo-4-methylbenzoate | |

CAS RN |

160952-57-8 | |

| Record name | t-butyl 3-bromo-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20476526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)